molecular formula C12H22BrNO2 B1311237 Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate CAS No. 169457-73-2

Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate

Cat. No.: B1311237
CAS No.: 169457-73-2
M. Wt: 292.21 g/mol
InChI Key: CLBWAEYOPRGKBT-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate is an organic compound with the molecular formula C12H22BrNO2. It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and features a tert-butyl ester and a bromoethyl group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl bromoacetate. One common method includes the following steps:

    Formation of the Piperidine Derivative: Piperidine is reacted with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate.

    Bromination: The tert-butyl piperidine-1-carboxylate is then reacted with bromoethane in the presence of a base such as potassium carbonate to introduce the bromoethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to remove the bromo group, forming tert-butyl 4-ethylpiperidine-1-carboxylate.

    Oxidation: Oxidation reactions can be used to introduce functional groups such as hydroxyl or carbonyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in solvents like tetrahydrofuran or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.

Major Products

    Nucleophilic Substitution: Products include tert-butyl 4-(2-azidoethyl)piperidine-1-carboxylate, tert-butyl 4-(2-thiocyanatoethyl)piperidine-1-carboxylate, and tert-butyl 4-(2-methoxyethyl)piperidine-1-carboxylate.

    Reduction: The major product is tert-butyl 4-ethylpiperidine-1-carboxylate.

    Oxidation: Products include tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate and tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate.

Scientific Research Applications

Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Medicine: It is a key intermediate in the synthesis of drugs targeting neurological disorders, pain management, and other therapeutic areas.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate depends on its specific application. In general, the compound acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules. The bromoethyl group is particularly reactive, allowing for the introduction of a wide range of functional groups through nucleophilic substitution reactions. The tert-butyl ester group provides stability and can be easily removed under acidic conditions to reveal the free carboxylic acid.

Comparison with Similar Compounds

Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 4-(2-chloroethyl)piperidine-1-carboxylate: Similar structure but with a chloro group instead of a bromo group. The bromo compound is generally more reactive in nucleophilic substitution reactions.

    Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate: Contains a hydroxy group instead of a bromo group. This compound is less reactive but can undergo further oxidation or esterification reactions.

    Tert-butyl 4-(2-azidoethyl)piperidine-1-carboxylate: Contains an azido group, which can be used in click chemistry reactions to form triazoles.

These comparisons highlight the unique reactivity and versatility of this compound in organic synthesis.

Properties

IUPAC Name

tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBWAEYOPRGKBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441545
Record name tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169457-73-2
Record name tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 4-(2-hydroxy-ethyl)-piperidine-1-carboxylic acid tert-butyl ester (94.0 Og 0.41 mol), carbon tetrabromide (198.7 g 0.6 mol) and dichloromethane (1500 ml) at 0° under nitrogen was treated portionwise, over 45 min, with triphenylphosphine (135.2 g 0.515 mol). The mixture was stirred for 1 h at 10° and 1 h at 25° and then evaporated in vacuo. The residue was purified by flash column chromatography on silica gel (Merck 9385), eluant cyclohexane: ethyl acetate (15:1, gradient to 10:1) to give the title compound as a clear liquid (81.8 g, 0.28 mol, 68%).
Quantity
0.41 mol
Type
reactant
Reaction Step One
Quantity
198.7 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
135.2 g
Type
reactant
Reaction Step Two
Yield
68%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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